N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzenesulfonyl group, and a dihydropyrazolyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and methylbenzenesulfonyl groups. The final step involves the addition of the methanesulfonamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and the availability of raw materials. Industrial production often employs advanced techniques such as automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but lacks the pyrazole and sulfonamide groups, making it less versatile in certain reactions.
4-Methoxyphenethylamine: While structurally simpler, this compound is used in the synthesis of other organic molecules and has different reactivity patterns.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has similar sulfonic acid groups but differs significantly in its overall structure and applications.
Uniqueness
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Biological Activity
N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a pyrazole core, a tosyl group, and a methanesulfonamide moiety. Its molecular formula is C24H24FN3O4S2, with a molecular weight of approximately 501.59 g/mol. The presence of the fluorophenyl and tosyl groups contributes to its chemical reactivity and biological activity.
Molecular Structure
Component | Description |
---|---|
Molecular Formula | C24H24FN3O4S2 |
Molecular Weight | 501.59 g/mol |
Functional Groups | Pyrazole, Tosyl, Methanesulfonamide |
Synthesis
The synthesis of this compound typically involves reactions between phenylhydrazine derivatives and appropriate aldehydes or ketones under optimized conditions. Various methods have been explored to enhance yield and purity, including the use of continuous flow reactors.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Molecular docking studies have indicated that the compound may exhibit anti-inflammatory properties. Pyrazole derivatives often interact with inflammatory mediators, potentially reducing inflammation .
- Antioxidant Activity : The antioxidant properties of this compound have been highlighted in various studies, suggesting its potential in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry indicated that pyrazole derivatives show promise as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .
- Molecular Docking Analysis : A computational study utilized molecular docking simulations to evaluate the binding affinity of related compounds to various biological targets, suggesting significant interactions with enzymes involved in cancer progression .
Toxicity and Safety Profile
While specific toxicity data on this compound is limited, the safety profile of sulfonamides generally indicates low toxicity when used appropriately in therapeutic contexts. Further toxicological assessments are necessary to establish safety for clinical applications.
Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-7-13-19(14-8-16)33(30,31)27-23(20-5-3-4-6-21(20)24)15-22(25-27)17-9-11-18(12-10-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAFJQCZXKDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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